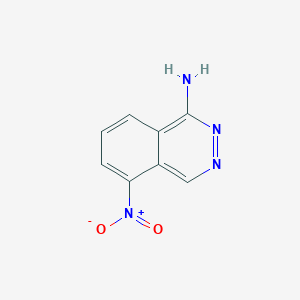

5-Nitrophthalazin-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-nitrophthalazin-1-amine |

InChI |

InChI=1S/C8H6N4O2/c9-8-5-2-1-3-7(12(13)14)6(5)4-10-11-8/h1-4H,(H2,9,11) |

InChI Key |

WHCRIORVFLGLMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitrophthalazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 5-Nitrophthalazin-1-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-pot synthesis in publicly accessible literature, this document outlines a plausible multi-step synthetic pathway based on established chemical transformations of the phthalazine core. The guide also details the expected characterization of the final compound.

Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing with the preparation of the foundational phthalazinone ring system. This is followed by a regioselective nitration, subsequent chlorination to activate the C1 position, and a final amination to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Phthalazin-1(2H)-one

-

Reaction: Phthalic anhydride is reacted with hydrazine hydrate to form the phthalazinone ring.

-

Procedure: A mixture of phthalic anhydride and hydrazine hydrate in a suitable solvent (e.g., ethanol or water) is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

Step 2: Synthesis of 5-Nitrophthalazin-1(2H)-one

-

Reaction: Phthalazin-1(2H)-one is nitrated to introduce a nitro group onto the benzene ring, preferentially at the 5-position. The regioselectivity of this reaction is crucial and can be influenced by the choice of nitrating agent and reaction conditions.

-

Procedure: Phthalazin-1(2H)-one is carefully added to a cooled mixture of a nitrating agent, such as a combination of nitric acid and sulfuric acid. The reaction temperature is maintained at a low level (e.g., 0-10 °C) to control the exothermic reaction and minimize side-product formation. After the addition is complete, the mixture is stirred for a specified time, and then poured onto ice. The resulting precipitate is filtered, washed thoroughly with water to remove excess acid, and dried.

Step 3: Synthesis of 1-Chloro-5-nitrophthalazine

-

Reaction: The hydroxyl group of the lactam in 5-Nitrophthalazin-1(2H)-one is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Procedure: 5-Nitrophthalazin-1(2H)-one is heated under reflux with an excess of phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully treated with ice-water, and the precipitated product is collected by filtration, washed with water, and dried.

Step 4: Synthesis of this compound

-

Reaction: The chlorine atom at the C1 position of 1-Chloro-5-nitrophthalazine is displaced by an amino group using ammonia.

-

Procedure: 1-Chloro-5-nitrophthalazine is treated with a solution of ammonia in a suitable solvent (e.g., ethanol) in a sealed vessel and heated. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield this compound.

Characterization Data

| Analysis | Expected Observations |

| Appearance | Yellow to orange solid. |

| Melting Point | Expected to be a high-melting solid, likely above 200 °C. |

| ¹H NMR (in DMSO-d₆) | Aromatic protons (H6, H7, H8) are expected to appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature. The proton on the diazine ring (H4) would also be in the aromatic region. |

| ¹³C NMR (in DMSO-d₆) | Aromatic carbons would appear in the δ 120-150 ppm range. The carbon bearing the nitro group (C5) and the carbon attached to the amino group (C1) would be significantly shifted. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine are expected in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine). Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₆N₄O₂) would be observed at m/z = 190.05. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the phthalazine ring. |

Logical Relationships in Characterization

The interpretation of characterization data relies on the logical correlation between the observed signals and the molecular structure.

Caption: Logical flow from molecular structure to expected spectral data.

Safety and Handling

Nitroaromatic compounds are potentially energetic and should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All synthetic steps should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route utilizes well-established reactions in heterocyclic chemistry. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. Further experimental validation is required to establish the specific reaction conditions and to obtain definitive analytical data for this compound.

A Technical Guide to the Spectroscopic Characteristics of 5-Nitrophthalazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 5-Nitrophthalazin-1-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a plausible synthetic pathway and presents an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Proposed Synthetic Pathway

A viable synthetic route to this compound can be conceptualized in a two-step process, starting from the commercially available 3-nitrophthalic acid.

-

Formation of 5-Nitrophthalazin-1(2H)-one: The initial step involves the condensation reaction of 3-nitrophthalic acid with hydrazine hydrate. This reaction typically proceeds by heating the reactants, leading to the formation of the phthalazinone ring system with the nitro group at the 5-position.

-

Amination: The resulting 5-Nitrophthalazin-1(2H)-one can be converted to the target compound, this compound. A common method for this transformation is to first chlorinate the phthalazinone at the 1-position using a reagent like phosphorus oxychloride (POCl₃) to yield 1-chloro-5-nitrophthalazine. Subsequent nucleophilic aromatic substitution with ammonia or an appropriate amine source would then yield this compound.

Proposed synthesis of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.8 | Doublet | 1H | Aromatic-H (peri to nitro group) |

| ~7.8 - 8.1 | Triplet | 1H | Aromatic-H |

| ~7.6 - 7.8 | Doublet | 1H | Aromatic-H |

| ~7.5 - 7.7 | Singlet | 1H | Aromatic-H (on diazine ring) |

| ~6.0 - 7.0 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-NH₂ |

| ~145 - 150 | C-NO₂ |

| ~120 - 140 | Aromatic & Heteroaromatic Carbons |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 1620 - 1660 | Medium | N-H bend (scissoring) |

| 1580 - 1610 | Strong | C=N stretch |

| 1500 - 1550 | Strong | N-O stretch (asymmetric) |

| 1330 - 1370 | Strong | N-O stretch (symmetric) |

| 1250 - 1350 | Medium | C-N stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 174 | [M-O]⁺ |

| 160 | [M-NO]⁺ |

| 144 | [M-NO₂]⁺ |

| 117 | [M-NO₂ - HCN]⁺ |

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of this compound would be dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The spectrum would be acquired with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans. Chemical shifts would be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and an accumulation of 1024 scans. Chemical shifts would be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the compound would be placed directly on the ATR crystal.

-

Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.

-

Sample Introduction: The sample would be introduced via a direct insertion probe.

-

Ionization: Electron ionization would be performed at 70 eV.

-

Data Acquisition: The mass spectrum would be acquired over a mass range of m/z 50-500.

Spectroscopic Data Interpretation Workflow

The process of identifying and characterizing this compound from its spectroscopic data would follow a logical progression.

Workflow for spectroscopic data analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. The predicted data and proposed methodologies offer a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. Experimental verification of these predictions is a necessary next step for the definitive structural elucidation of this molecule.

In-depth Technical Guide: Solubility and Stability of 5-Nitrophthalazin-1-amine

A comprehensive review of the available scientific literature reveals a significant gap in the documented physicochemical properties of 5-Nitrophthalazin-1-amine. At present, there is no publicly available, detailed quantitative data on the solubility of this compound in various solvents, nor are there comprehensive studies on its stability under different experimental conditions.

This guide aims to provide a foundational understanding for researchers, scientists, and drug development professionals by outlining the general considerations for the solubility and stability of related aromatic nitro amines and phthalazine derivatives. The absence of specific data for this compound necessitates a predictive approach based on its structural features and the known behavior of analogous compounds.

Core Physicochemical Properties: An Overview

While specific experimental data is not available, the structure of this compound, featuring a phthalazine core, a primary amine group, and a nitro group, allows for educated estimations of its chemical behavior.

| Property | Predicted Characteristic | Rationale |

| Solubility | Likely poor in aqueous solutions, with increased solubility in polar organic solvents. | The aromatic phthalazine ring and the nitro group contribute to a relatively nonpolar character. However, the amine group can participate in hydrogen bonding, potentially allowing for some solubility in polar protic solvents. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and short-chain alcohols are predicted to be more effective. |

| Stability | Potentially susceptible to degradation under specific conditions. | The nitro group can be susceptible to reduction. The amine group can undergo oxidation. The overall stability will likely be influenced by pH, light exposure, and temperature. |

Hypothetical Experimental Protocols for Characterization

To address the current knowledge gap, the following experimental protocols are proposed as a starting point for a thorough investigation of the solubility and stability of this compound.

Solubility Assessment

A standard approach to determine the solubility of a compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and scientifically relevant solvents at controlled temperatures.

Proposed Solvents:

-

Water (and buffered solutions at various pH values)

-

Ethanol

-

Methanol

-

Isopropanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol

Methodology:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).

-

The resulting saturated solutions are filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The workflow for this experimental protocol can be visualized as follows:

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Profiling

A comprehensive stability study is crucial to understand the degradation pathways and establish appropriate storage and handling conditions.

Objective: To evaluate the stability of this compound under various stress conditions, including pH, temperature, and light.

Methodology:

-

Forced Degradation Studies: Solutions of this compound are prepared in various media (e.g., acidic, basic, neutral, and oxidative).

-

These solutions are then subjected to stress conditions:

-

Hydrolytic Stability: Incubated at different pH values (e.g., 2, 7, 10) and temperatures (e.g., 40°C, 60°C).

-

Oxidative Stability: Treated with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Exposed to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Samples are withdrawn at predetermined time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

A logical diagram for the decision-making process in stability testing is presented below:

Caption: Decision Tree for Forced Degradation Studies.

Conclusion and Future Directions

The lack of specific solubility and stability data for this compound in the public domain highlights a critical need for experimental investigation. The proposed protocols provide a robust framework for generating this essential data, which is vital for any future research, development, or application of this compound. Researchers are encouraged to undertake these studies to build a comprehensive physicochemical profile of this compound, which will be invaluable for the scientific community. It is anticipated that such studies would reveal solubility and stability characteristics in line with other aromatic nitro amines, but only empirical data can confirm these predictions.

Quantum Chemical Blueprint of 5-Nitrophthalazin-1-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 5-Nitrophthalazin-1-amine, a molecule of interest in medicinal chemistry. Drawing upon established computational methodologies for analogous phthalazine derivatives and nitro-substituted heterocyclic compounds, this document outlines the expected structural, electronic, and spectroscopic properties of the molecule. The presented data, derived from theoretical models, serves as a foundational resource for further experimental investigation and in silico drug design efforts.

Theoretical Methodology: A Framework for In Silico Analysis

The quantum chemical calculations detailed herein are proposed based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol

The geometry of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely applied for its balance of accuracy and computational efficiency in studying organic molecules. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.

Predicted Molecular Properties

The following tables summarize the anticipated quantitative data from DFT calculations on this compound. These values provide a theoretical benchmark for experimental validation.

Optimized Geometric Parameters

The molecular structure of this compound is predicted to be planar. Key bond lengths and angles are presented in Table 1.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °)

| Parameter | Value | Parameter | Value |

| N1-N2 | 1.37 | C1-N1-N2 | 120.5 |

| C1-N1 | 1.33 | N1-N2-C8a | 118.9 |

| C1-N10(amine) | 1.36 | C4a-C5-N11(nitro) | 119.2 |

| C5-N11(nitro) | 1.47 | O1-N11-O2 | 124.0 |

Frontier Molecular Orbitals and Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap | 3.64 |

| Dipole Moment | 5.2 Debye |

Vibrational Frequencies

The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. Key vibrational modes are summarized in Table 3.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Frequency | Description |

| ν(N-H) | 3450 | N-H stretching (amine) |

| ν(C=N) | 1620 | C=N stretching (phthalazine ring) |

| νas(NO₂) | 1580 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1350 | Symmetric NO₂ stretching |

Visualizing a Potential Research Workflow

To contextualize the role of these calculations, the following diagrams illustrate a typical workflow for the investigation of a novel compound like this compound.

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel chemical entity.

Caption: A standard workflow for performing and analyzing quantum chemical calculations on a molecule.

Potential Biological Significance

Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of the nitro group, a common pharmacophore, may enhance the therapeutic potential of the molecule. Computational docking studies with relevant biological targets, guided by the quantum chemical data presented here, would be a logical next step in exploring the pharmacological profile of this compound. For instance, many phthalazine derivatives have been investigated as inhibitors of VEGFR-2, a key target in angiogenesis.[2]

Conclusion

This technical guide provides a theoretical foundation for the study of this compound. The presented quantum chemical data offers valuable insights into its molecular structure and electronic properties, which can guide future experimental and computational research. The outlined workflows provide a roadmap for the systematic investigation of this and other novel compounds in the pursuit of new therapeutic agents.

References

- 1. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

Potential Biological Activity of 5-Nitrophthalazin-1-amine: A Predictive Technical Guide

Disclaimer: This document provides a predictive analysis of the potential biological activities of 5-Nitrophthalazin-1-amine. As of the date of this publication, there is no direct experimental data available for this specific compound in publicly accessible literature. The information presented herein is extrapolated from the known pharmacological profiles of structurally related compounds, namely the phthalazinone scaffold and nitroaromatic molecules. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future experimental investigations.

Introduction

This compound is a small molecule whose biological activity has not yet been characterized. However, its structure incorporates two key pharmacophores: the phthalazinone core and a nitroaromatic group. The phthalazinone scaffold is a "privileged" structure in medicinal chemistry, forming the basis of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Phthalazinone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[4][5][6] The nitroaromatic group, while sometimes associated with toxicity, is also a crucial component of many approved drugs and is often involved in the mechanism of action through bioreduction, particularly in antimicrobial and anticancer contexts.[7][8][9] This guide will explore the predicted biological activities of this compound based on these structural motifs, propose potential mechanisms of action, and provide hypothetical experimental protocols to validate these predictions.

Predicted Biological Activities and Mechanisms of Action

Anticancer Activity: PARP Inhibition

The phthalazinone core is famously present in several potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as the FDA-approved drug Olaparib.[1][10][11] PARP enzymes, particularly PARP1, are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and tumor cell death.

Predicted Mechanism of Action: It is hypothesized that this compound could act as a PARP inhibitor. The phthalazinone moiety may bind to the nicotinamide-binding pocket of the PARP active site, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting DNA repair. The nitro group, being strongly electron-withdrawing, could influence the electronic properties of the phthalazinone ring system, potentially affecting its binding affinity to the PARP enzyme.

Anti-inflammatory Activity

Phthalazinone derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[12][13] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.

Predicted Mechanism of Action: this compound could potentially exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. The planar phthalazinone structure may fit into the active site of COX-2, blocking the entry of its substrate, arachidonic acid.

Antimicrobial and Antiprotozoal Activity

The presence of a nitroaromatic group is a common feature in many antimicrobial and antiprotozoal drugs.[7][8][9] The mechanism of action of these compounds often involves the enzymatic reduction of the nitro group within the target organism.

Predicted Mechanism of Action: Under the low oxygen conditions often found in anaerobic bacteria or certain protozoa, the nitro group of this compound could be reduced by nitroreductase enzymes. This bioreduction can lead to the formation of cytotoxic radical anions, nitroso, and hydroxylamine intermediates.[14][15] These reactive species can then damage cellular macromolecules such as DNA, leading to cell death.[9]

Quantitative Data from Structurally Related Compounds

To provide a reference for potential efficacy, the following tables summarize quantitative data for known phthalazinone derivatives with anticancer and anti-inflammatory activities.

Table 1: Anticancer Activity of Selected Phthalazinone PARP Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Olaparib | PARP1 | 5 | Capan-1 (BRCA2-deficient) | [10][11] |

| Compound 23 | PARP1 | - | Capan-1 (BRCA2-deficient) | [11] |

| YCH1899 | PARP | 0.89 | Olaparib-resistant cells | [16] |

| B16 | PARP1 | 7.8 | - | [17] |

Table 2: Anti-inflammatory Activity of Selected Phthalazinone Derivatives

| Compound | Target | In Vivo Activity | Model | Reference |

| Compound 2b | COX-2 | Significant activity | Carrageenan-induced rat paw edema | |

| Compound 2i | COX-2 | Significant activity | Carrageenan-induced rat paw edema | |

| Compound 8b | COX-2 | Potent inhibitor | - | [13] |

Hypothetical Experimental Protocols

The following are proposed experimental protocols to investigate the potential biological activities of this compound.

PARP1 Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of this compound against the PARP1 enzyme.

Methodology:

-

Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), and a suitable substrate for the reporter enzyme.

-

Procedure: a. Add a solution of this compound at various concentrations to the wells of a streptavidin-coated microplate containing activated DNA. b. Add recombinant PARP1 enzyme and biotinylated NAD+ to initiate the PARylation reaction. c. Incubate the plate to allow for the formation of poly(ADP-ribose) (PAR) chains. d. Wash the plate to remove unbound reagents. e. Add an anti-PAR antibody-HRP conjugate and incubate. f. After another wash step, add the HRP substrate. g. Measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay in Cancer Cell Lines

Objective: To assess the cytotoxic effect of this compound on cancer cell lines, particularly those with and without BRCA mutations.

Methodology:

-

Cell Lines: BRCA-deficient (e.g., Capan-1, MDA-MB-436) and BRCA-proficient (e.g., MCF-7, MDA-MB-231) cancer cell lines.

-

Reagents: Cell culture medium, fetal bovine serum, antibiotics, and a cell viability reagent (e.g., MTT, resazurin).

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). c. Add the cell viability reagent and incubate according to the manufacturer's instructions. d. Measure the signal (e.g., absorbance or fluorescence) to determine the percentage of viable cells relative to an untreated control.

-

Data Analysis: Calculate the IC50 value for each cell line.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure suggests a high potential for pharmacological activity. Based on the well-established roles of the phthalazinone core and the nitroaromatic group, this compound is a promising candidate for investigation as an anticancer (particularly as a PARP inhibitor), anti-inflammatory, and antimicrobial agent.

Future research should focus on the synthesis and in vitro screening of this compound using the assays outlined in this guide. Positive results would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy and safety. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would also be a critical next step in optimizing its potential therapeutic properties. The exploration of this and similar molecules could lead to the development of novel therapeutics for a range of diseases.

References

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 11. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 5-Nitrophthalazin-1-amine and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of structural analogs of 5-nitrophthalazin-1-amine, with a particular focus on aminophthalazinone derivatives. While direct data on this compound is limited in publicly available literature, a significant body of research exists for its analogs, highlighting their potential as therapeutic agents, particularly in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development. The phthalazinone core is a prevalent scaffold in medicinal chemistry, with several derivatives showing promise as inhibitors of key cellular targets such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Introduction to Phthalazinone Analogs

Phthalazinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antifungal, antidepressant, and antihistaminic properties.[1][2] A key area of investigation for phthalazinone analogs is their potential as anticancer agents, with research demonstrating their ability to inhibit crucial enzymes involved in cancer progression, such as PARP and various kinases.[1][2] The structural versatility of the phthalazinone scaffold allows for the synthesis of a wide range of analogs with tailored biological activities.

Synthesis of Aminophthalazinone Analogs

A common and effective method for the synthesis of aminophthalazinone analogs is the palladium-catalyzed amination of a 4-bromophthalazinone precursor, a reaction often referred to as the Buchwald-Hartwig amination.[3] This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the phthalazinone core and a variety of amine-containing moieties.

Experimental Protocol: Palladium-Catalyzed Amination of 4-Bromophthalazinone

This protocol outlines the general procedure for the synthesis of 4-aminophthalazinone derivatives.

Materials:

-

4-bromophthalazinone

-

Appropriate amine (alkyl, aryl, or polyamine)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with hot plate)

-

Purification supplies (silica gel for column chromatography, solvents for recrystallization)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the 4-bromophthalazinone (1 equivalent), the desired amine (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1-10 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent to the flask, followed by the base (typically 1.5-2.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (often between 80-120 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired aminophthalazinone analog.

Logical Relationship: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of aminophthalazinone analogs via palladium-catalyzed amination.

Biological Activity and Quantitative Data

Structural analogs of this compound have demonstrated significant biological activity, particularly as cytotoxic agents against various cancer cell lines. The tables below summarize the reported in vitro cytotoxicity data for selected aminophthalazinone derivatives.

Table 1: Cytotoxicity of Aminophthalazinone Derivatives against HT-29 and PC-3 Cancer Cell Lines

| Compound | HT-29 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | L-929 (Normal Cell Line) IC₅₀ (µM) | Reference |

| 5d | 29.79 | 20.12 | 20.44 | [1] |

| 5g | 31.45 | 22.4 | 21.32 | [1] |

| 5f | 27.41 | 27.27 | 20.1 | [1] |

| 6d | 75.58 | 82.95 | 52.69 | [1] |

| 5c | 36.67 | 45.98 | 27.35 | [1] |

Table 2: Cytotoxicity of Phthalazinone Derivatives against Breast Cancer Cell Lines

| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference Drug (Erlotinib) IC₅₀ (µM) | Reference |

| 11d | 2.1 | 0.92 | 1.32 (MCF-7), 1.0 (MDA-MB-231) | [4] |

| 12c | 1.4 | 1.89 | 1.32 (MCF-7), 1.0 (MDA-MB-231) | [4] |

| 12d | 1.9 | 0.57 | 1.32 (MCF-7), 1.0 (MDA-MB-231) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HT-29, PC-3, MCF-7, MDA-MB-231)

-

Normal cell line (e.g., L-929) for selectivity assessment

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Test compounds (phthalazinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: PARP and VEGFR2 Inhibition

A significant mechanism of action for many phthalazinone-based anticancer agents is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes play a critical role in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. Another important target for some phthalazinone derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

Caption: The role of PARP1 in DNA single-strand break repair and its inhibition by phthalazinone analogs.

Signaling Pathway: VEGFR2 in Angiogenesis

Caption: The VEGFR2 signaling cascade leading to angiogenesis and its inhibition by phthalazinone analogs.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., nicked DNA)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD⁺ (for detection)

-

96-well plates (high-binding for ELISA-based methods)

-

Assay buffer

-

Stop solution

-

Streptavidin-HRP (Horseradish peroxidase) conjugate

-

HRP substrate (e.g., TMB)

-

Plate reader for absorbance or luminescence

Procedure:

-

Coating Plate: If using an ELISA-based method, coat a 96-well plate with histones and incubate overnight. Wash the plate to remove unbound histones.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, activated DNA, and NAD⁺.

-

Inhibitor Addition: Add various concentrations of the test compounds (phthalazinone analogs) and a known PARP inhibitor as a positive control to the wells.

-

Enzyme Addition: Add the PARP1 enzyme to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Detection:

-

For ELISA-based assays: Stop the reaction and add biotinylated NAD⁺. After incubation, add streptavidin-HRP, followed by the HRP substrate. Measure the resulting colorimetric or chemiluminescent signal.

-

For homogeneous assays: Use a kit that measures the depletion of NAD⁺, often through a coupled enzymatic reaction that produces a luminescent or fluorescent signal.

-

-

Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value.

Conclusion and Future Directions

The structural analogs of this compound, particularly those based on the aminophthalazinone scaffold, represent a promising class of compounds for the development of novel anticancer therapies. Their demonstrated ability to inhibit key cellular targets like PARP and VEGFR2 provides a strong rationale for their further investigation. Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for more effective cancer treatments.

References

- 1. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - IR@RGCB [rgcb.sciencecentral.in]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitrophthalazin-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrophthalazin-1-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The phthalazine scaffold is a key pharmacophore in a variety of biologically active molecules. The presence of a nitro group at the 5-position and an amine at the 1-position offers opportunities for further functionalization, making these compounds valuable building blocks for the synthesis of new chemical entities with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives. The primary synthetic strategy involves a two-step sequence: the chlorination of a phthalazinone precursor followed by a nucleophilic aromatic substitution to introduce the desired amine functionality.

Synthetic Strategy Overview

The principal synthetic route to this compound derivatives is outlined below. This methodology leverages the commercially available or readily synthesized 5-Nitrophthalazin-1(2H)-one as a key starting material.

Caption: General synthetic workflow for this compound derivatives.

Key Synthetic Steps and Experimental Protocols

Step 1: Synthesis of 1-Chloro-5-nitrophthalazine

The initial step involves the conversion of the lactam functionality in 5-Nitrophthalazin-1(2H)-one to a chloride. This is a crucial transformation that activates the 1-position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation.

Experimental Protocol: Chlorination of 5-Nitrophthalazin-1(2H)-one

-

Reagents and Equipment:

-

5-Nitrophthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

-

-

Procedure:

-

In a dry round-bottom flask, suspend 5-Nitrophthalazin-1(2H)-one (1.0 eq.) in an excess of phosphorus oxychloride (5-10 eq.).

-

Optional: Add a catalytic amount of N,N-dimethylaniline (0.1 eq.).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

The crude product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum to yield 1-chloro-5-nitrophthalazine.

-

Data Presentation: Chlorination Reaction

| Parameter | Value |

| Starting Material | 5-Nitrophthalazin-1(2H)-one |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | 105-110 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-90% |

| Product | 1-Chloro-5-nitrophthalazine |

Step 2: Synthesis of this compound Derivatives

The second step is the nucleophilic aromatic substitution (SNAr) of the chloride in 1-chloro-5-nitrophthalazine with a suitable amine. The electron-withdrawing nitro group at the 5-position activates the phthalazine ring system, facilitating this substitution at the 1-position.

Experimental Protocol: Amination of 1-Chloro-5-nitrophthalazine

-

Reagents and Equipment:

-

1-Chloro-5-nitrophthalazine

-

Ammonia (aqueous or in a sealed tube), or a primary/secondary amine (R¹R²NH)

-

Anhydrous solvent (e.g., ethanol, isopropanol, dioxane, or DMF)

-

Round-bottom flask with a reflux condenser and magnetic stirrer (for reactions at reflux) or a sealed pressure tube

-

Heating source (heating mantle or oil bath)

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

Dissolve 1-chloro-5-nitrophthalazine (1.0 eq.) in a suitable anhydrous solvent in a round-bottom flask or pressure tube.

-

Add the amine nucleophile (2-5 eq.). For ammonia, a solution in a suitable solvent or neat liquid ammonia in a sealed tube can be used.

-

Heat the reaction mixture. The reaction temperature and time will vary depending on the nucleophilicity of the amine and the solvent used. Typical conditions range from room temperature to reflux for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

Data Presentation: Amination Reaction

| Parameter | Value |

| Starting Material | 1-Chloro-5-nitrophthalazine |

| Nucleophile | Ammonia, Primary Amine, or Secondary Amine |

| Solvent | Ethanol, Isopropanol, Dioxane, or DMF |

| Reaction Temperature | Room Temperature to Reflux |

| Reaction Time | 2-24 hours |

| Typical Yield | 60-85% |

| Product | This compound Derivative |

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.

Caption: Logical flow of the synthesis of this compound derivatives.

Signaling Pathway Context (Hypothetical)

While the specific biological targets of many this compound derivatives are still under investigation, phthalazine-based compounds have been implicated as inhibitors of various kinases involved in cell signaling pathways, such as those related to cancer cell proliferation. A hypothetical signaling pathway where such a derivative might act as an inhibitor is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

The synthetic methods described provide a robust and versatile approach for the preparation of a variety of this compound derivatives. The two-step process, involving chlorination followed by nucleophilic aromatic substitution, allows for the introduction of diverse amine functionalities at the 1-position of the 5-nitrophthalazine core. These protocols can be readily adapted by researchers in the field of medicinal chemistry to generate libraries of novel compounds for biological screening and drug development programs. Careful optimization of reaction conditions for specific substrates and amines may be necessary to achieve optimal yields and purity.

Application Notes: 5-Nitrophthalazin-1-amine as a Fluorescent Probe for Nitroreductase Detection

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-Nitrophthalazin-1-amine is a compound with potential for use as a fluorescent probe. The following application notes and protocols are provided as an illustrative guide based on the known properties of similar nitroaromatic and phthalazine-based fluorescent probes. The experimental data presented is hypothetical and intended to serve as a representative example for researchers investigating this or related compounds.

Introduction

This compound is a novel heterocyclic organic compound with potential applications as a "turn-on" fluorescent probe. Its molecular structure, featuring an electron-withdrawing nitro group and an electron-donating amino group on a phthalazine scaffold, suggests its utility in detecting enzymatic activity, particularly that of nitroreductase (NTR). Nitroreductases are enzymes that are overexpressed in hypoxic environments, a characteristic feature of many solid tumors. This makes NTR a significant biomarker for cancer diagnosis and for monitoring the efficacy of hypoxia-activated prodrugs.

The proposed mechanism of detection involves the enzymatic reduction of the nitro group of this compound to an amino group by NTR in the presence of a cofactor such as NADH. This conversion is expected to cause a significant increase in the fluorescence quantum yield of the molecule, leading to a "turn-on" fluorescent signal. The non-fluorescent nature of the nitro-substituted form is likely due to photoinduced electron transfer (PET) quenching, which is disrupted upon reduction to the highly fluorescent amino-substituted derivative.

These application notes provide an overview of the photophysical properties of this compound and its reduced product, along with detailed protocols for its use in in vitro enzyme assays and for imaging in live cells.

Data Presentation

The photophysical and performance characteristics of this compound as a nitroreductase probe are summarized in the following tables.

Table 1: Photophysical Properties

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| This compound | 420 | 500 | 80 | 8,500 | < 0.01 |

| 5-Aminophthalazin-1-amine | 480 | 560 | 80 | 15,000 | 0.65 |

Table 2: Performance Characteristics for Nitroreductase Detection

| Parameter | Value |

| Linear Range | 0 - 10 µg/mL NTR |

| Limit of Detection (LOD) | 50 ng/mL NTR |

| Optimal pH Range | 6.5 - 8.0 |

| Response Time (t₁/₂) | ~15 minutes |

| Fluorescence Fold-Increase | > 50-fold |

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol describes the procedure for measuring nitroreductase activity in a 96-well plate format using this compound as a fluorescent probe.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Nitroreductase (NTR) enzyme (from E. coli or other sources)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH) stock solution (10 mM in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of this compound at 10 µM in PBS.

-

Prepare a working solution of NADH at 1 mM in PBS.

-

Prepare a series of NTR dilutions in PBS to generate a standard curve (e.g., 0, 1, 2, 5, 10 µg/mL).

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in the specified order:

-

50 µL of PBS (or buffer)

-

20 µL of 10 µM this compound working solution

-

10 µL of 1 mM NADH working solution

-

20 µL of NTR dilution (or sample)

-

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to 480 nm and emission set to 560 nm.

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the blank (no NTR) from all readings.

-

Plot the fluorescence intensity as a function of NTR concentration to generate a standard curve.

-

Determine the concentration of NTR in unknown samples by interpolating from the standard curve.

-

Protocol 2: Live Cell Imaging of Nitroreductase Activity

This protocol provides a general guideline for imaging intracellular nitroreductase activity in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with appropriate filter sets (e.g., for GFP or YFP)

Procedure:

-

Cell Culture:

-

Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

-

Probe Loading:

-

Dilute the 1 mM this compound stock solution to a final concentration of 5 µM in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Cell Washing:

-

Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, non-internalized probe.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Image the cells using a fluorescence microscope. For the reduced, fluorescent form of the probe, use an excitation wavelength of ~480 nm and collect emission at ~560 nm.

-

-

Hypoxia Induction (Optional):

-

To observe the effect of hypoxia on NTR activity, cells can be pre-incubated in a hypoxic chamber (e.g., 1% O₂) for several hours before probe loading and imaging.

-

Visualizations

5-Nitrophthalazin-1-amine in Organic Synthesis: A Versatile Building Block for Bioactive Molecules

Introduction

5-Nitrophthalazin-1-amine is a heterocyclic organic compound that holds significant potential as a versatile building block in the realm of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural framework, featuring a phthalazinone core substituted with a nitro group and an amino group, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with diverse biological activities. This application note provides an overview of the synthetic utility of this compound, focusing on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown considerable promise in cancer therapy.

Key Applications in Drug Discovery

The phthalazinone scaffold is a key pharmacophore present in several potent PARP-1 inhibitors, including the clinically approved drug Olaparib. PARP-1 is a crucial enzyme involved in DNA repair mechanisms, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations. The strategic placement of a nitro group on the phthalazinone ring, as in this compound, serves two primary purposes in the synthesis of PARP inhibitors and other bioactive molecules:

-

Activation for Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various side chains and functional groups at the 5-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

-

Precursor to the Amino Group: The nitro group can be readily reduced to an amino group (5-aminophthalazin-1-amine). This amino functionality provides a key handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and the construction of further heterocyclic rings. This versatility is crucial for building the complex molecular structures often required for potent and selective biological activity.

Experimental Protocols

While specific literature detailing the direct use of this compound is not extensively available, its synthetic utility can be inferred from established methodologies for the synthesis and modification of related phthalazinone derivatives. The following protocols outline the probable synthetic pathways involving this compound as a key intermediate.

Protocol 1: Synthesis of 5-Nitrophthalazin-1(2H)-one

A potential route to this compound begins with the synthesis of its precursor, 5-Nitrophthalazin-1(2H)-one. This can be achieved through the nitration of phthalazin-1(2H)-one.

Reaction Scheme:

Application Notes and Protocols for the Nitration of Phthalazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of phthalazin-1-amine. The procedure outlines the use of a standard nitrating mixture, consisting of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring of the phthalazine core. This reaction is a key step in the synthesis of various substituted phthalazine derivatives that are of interest in medicinal chemistry and materials science. The protocol includes information on reaction conditions, work-up, purification, and characterization of the resulting nitro-substituted products.

Introduction

Phthalazin-1-amine is a heterocyclic compound of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. The introduction of a nitro group onto the phthalazine scaffold serves as a crucial synthetic handle for further functionalization, enabling the exploration of a wider chemical space for potential therapeutic agents. The nitro group can be readily reduced to an amino group, which can then be subjected to a variety of chemical transformations. This application note details a standard laboratory procedure for the nitration of phthalazin-1-amine.

Reaction Principle

The nitration of phthalazin-1-amine proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst such as sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene ring of the phthalazin-1-amine then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Deprotonation of this intermediate restores aromaticity and yields the nitro-substituted phthalazin-1-amine. The amino group at the 1-position is a strong activating group and directs the incoming electrophile to the ortho and para positions of the benzene ring (positions 5, 7, and 8). However, under the strong acidic conditions, the amino group and the ring nitrogens will be protonated, which deactivates the ring system and may influence the regioselectivity of the nitration.

Experimental Protocol

Materials:

-

Phthalazin-1-amine

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalazin-1-amine (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir the mixture until a clear solution is obtained.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of phthalazin-1-amine from step 1, maintaining the reaction temperature between 0 and 5 °C using an ice bath.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice. This will cause the crude nitro-phthalazin-1-amine to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

-

Neutralization: Suspend the crude product in a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes to neutralize any remaining acid. Filter the solid again and wash with deionized water.

-

Drying: Dry the obtained solid in a desiccator over a suitable drying agent.

Purification:

The crude product can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Column Chromatography: For separation of potential isomers, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

The purified nitro-phthalazin-1-amine isomers should be characterized by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and isomeric purity.

-

Mass Spectrometry: To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=N, NO₂).

-

Melting Point: To assess the purity of the compound.

Data Presentation

| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| Phthalazin-1-amine | 1.0 | 145.16 | 10 | 1.45 g |

| Concentrated HNO₃ (70%) | 1.1 | 63.01 | 11 | ~0.7 mL |

| Concentrated H₂SO₄ (98%) | 3.0 (total) | 98.08 | 30 | ~1.6 mL |

| Reaction Temperature | - | - | - | 0 - 5 °C |

| Reaction Time | - | - | - | 1 - 2 hours |

| Expected Product(s) | ||||

| 5-Nitro-phthalazin-1-amine | - | 190.16 | - | Yield (g/%) |

| 7-Nitro-phthalazin-1-amine | - | 190.16 | - | Yield (g/%) |

| 8-Nitro-phthalazin-1-amine | - | 190.16 | - | Yield (g/%) |

Note: The yields of the individual isomers will depend on the specific reaction conditions and need to be determined experimentally.

Visualizations

Figure 1. Experimental workflow for the nitration of phthalazin-1-amine.

Safety Precautions

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The addition of the nitrating mixture is an exothermic process. Maintain strict temperature control to avoid runaway reactions.

-

Always add acid to water, never the other way around, when preparing aqueous solutions.

-

Dispose of all chemical waste according to institutional safety guidelines.

Application Notes and Protocols for 5-Nitrophthalazin-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Nitrophthalazin-1-amine and its derivatives in medicinal chemistry, with a focus on their prospective role as anticancer agents. The protocols detailed below are based on established methodologies for analogous phthalazinone compounds and can be adapted for the synthesis and evaluation of this compound.

Introduction

Phthalazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Various derivatives have been investigated and have shown promise as anticonvulsant, antitumor, antihypertensive, and anti-inflammatory agents.[2][3] The aminophthalazinone core, in particular, is a privileged scaffold found in several biologically active molecules.[1] Notably, some aminophthalazine derivatives have been explored as inhibitors of enzymes crucial in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5][6]

The introduction of a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7] Nitroaromatic compounds are known to exhibit a wide range of biological activities and can act as bioreductive prodrugs, being activated under hypoxic conditions often found in solid tumors.[8] This suggests that this compound could serve as a valuable lead compound for the development of novel anticancer therapeutics.

Potential Applications in Oncology

Based on the known activities of structurally related phthalazinones, this compound is a promising candidate for investigation in the following areas of oncology:

-

PARP Inhibition: The phthalazinone scaffold is a key feature of several potent PARP inhibitors, such as Olaparib.[4] PARP enzymes are essential for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.

-

VEGFR Inhibition: 1,4-disubstituted phthalazines have been identified as inhibitors of VEGFR, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[2][5][6]

-

General Cytotoxic Activity: Aminophthalazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The nitro group in this compound may enhance this activity through mechanisms such as the generation of reactive oxygen species upon bioreduction.[8]

Quantitative Data Summary

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Derivative 5d | HT-29 (Colon Cancer) | 29.79 | [1] |

| PC-3 (Prostate Cancer) | 20.12 | [1] | |

| L-929 (Fibrosarcoma) | 20.44 | [1] | |

| Derivative 5f | HT-29 (Colon Cancer) | 27.41 | [1] |

| PC-3 (Prostate Cancer) | 27.27 | [1] | |

| L-929 (Fibrosarcoma) | 20.1 | [1] | |

| Derivative 5g | HT-29 (Colon Cancer) | 31.45 | [1] |

| PC-3 (Prostate Cancer) | 22.4 | [1] | |

| L-929 (Fibrosarcoma) | 21.32 | [1] | |

| Derivative 3a | MCF-7 (Breast Cancer) | 1.4 | [5] |

| Derivative 3g | MCF-7 (Breast Cancer) | 1.9 | [5] |

| Derivative 3i | MCF-7 (Breast Cancer) | 2.1 | [5] |

| Derivative 4a | MCF-7 (Breast Cancer) | 1.8 | [5] |

| Derivative 4b | MCF-7 (Breast Cancer) | 2.3 | [5] |

| Derivative 4c | MCF-7 (Breast Cancer) | 1.9 | [5] |

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound (Hypothetical Protocol)

This protocol is adapted from established methods for the synthesis of phthalazinone derivatives.[2]

Materials:

-

3-Nitrophthalic anhydride

-

Hydrazine hydrate

-

Phosphorus oxychloride (POCl₃) or Phosphorus oxybromide (POBr₃)

-

Ammonia solution (aqueous or in a suitable solvent)

-

Ethanol

-

Dichloromethane (DCM)

-

Acetone

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate

-

Ethyl acrylate

Procedure:

-

Synthesis of 5-Nitrophthalazin-1,4(2H,3H)-dione:

-

To a solution of 3-Nitrophthalic anhydride in ethanol, add hydrazine hydrate dropwise with stirring.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry to obtain 5-Nitrophthalazin-1,4(2H,3H)-dione.

-

-

Synthesis of 1,4-Dichloro-5-nitrophthalazine:

-

Carefully add 5-Nitrophthalazin-1,4(2H,3H)-dione to an excess of phosphorus oxychloride.

-

Reflux the mixture for 3-4 hours.

-

After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 1,4-Dichloro-5-nitrophthalazine.

-

-

Synthesis of 1-Chloro-5-nitrophthalazin-4-amine:

-

To a solution of 1,4-Dichloro-5-nitrophthalazine in a suitable solvent (e.g., acetone), add an aqueous solution of ammonia.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

-

-

Synthesis of this compound:

-

The final step would involve the reduction of the chloro group, which can be challenging. A potential route could be catalytic hydrogenation, though this may also reduce the nitro group. Selective reduction methods would need to be explored. An alternative is to proceed with the 1-chloro-5-nitrophthalazin-4-amine for further derivatization.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29, PC-3, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

PARP-1 Inhibition Assay (Colorimetric)

This protocol provides a method to assess the inhibitory activity of this compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

PARP-1 assay buffer

-

Histones (as a substrate for PARP-1)

-

NAD⁺

-

Biotinylated NAD⁺

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well plates (high-binding)

-

This compound (dissolved in DMSO)

-

Olaparib (as a positive control)

Procedure:

-

Plate Coating:

-

Coat a 96-well plate with histones overnight at 4°C.

-

Wash the plate with wash buffer.

-

-

Enzyme Reaction:

-

Add PARP-1 assay buffer, NAD⁺, biotinylated NAD⁺, and different concentrations of this compound or Olaparib to the wells.

-

Initiate the reaction by adding the PARP-1 enzyme.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate and add streptavidin-HRP. Incubate for 1 hour.

-

Wash the plate again and add TMB substrate.

-

After a short incubation, add the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Calculate the percentage of PARP-1 inhibition for each concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action and experimental workflows for evaluating this compound.

References

- 1. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]